molecular formula C20H18FN3O2 B2921255 N-(3-fluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide CAS No. 1251688-46-6

N-(3-fluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide

Cat. No.: B2921255
CAS No.: 1251688-46-6
M. Wt: 351.381
InChI Key: OFAXEYPBCSZAKK-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a chemical research tool designed for investigative applications. This compound is structurally characterized by a benzo[b][1,6]naphthyridine core, a privileged scaffold in medicinal chemistry known to confer significant biological activity . The 1,6-naphthyridine structure is a fused heterocyclic system recognized for its versatility and is a key pharmacophore in various therapeutic agents . The specific substitution pattern on this molecule, including the N-(3-fluorophenyl)acetamide moiety, is engineered to explore interactions with biological targets. Such fluorine-substituted aniline derivatives are frequently incorporated to modulate a compound's electronic properties, lipophilicity, and metabolic stability, which can be critical for optimizing pharmacokinetic profiles in drug discovery research . Compounds based on the 1,6-naphthyridine scaffold have been investigated across a wide spectrum of biological activities, including but not limited to serving as kinase inhibitors , antimicrobial agents , and anticancer agents . The presence of the lactam (10-oxo) group is a common feature that can facilitate key hydrogen-bonding interactions with enzyme active sites. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the compound's suitability and to conduct all experimentation in compliance with applicable safety protocols and regulations.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-13-4-3-5-14(10-13)22-19(25)12-24-9-8-18-16(11-24)20(26)15-6-1-2-7-17(15)23-18/h1-7,10H,8-9,11-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAXEYPBCSZAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-fluorophenyl acetic acid derivative, which is then coupled with the tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-one under specific conditions. The reaction often requires the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

N-(3-fluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific pathways in disease models.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-fluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural homology with several acetamide-based derivatives, differing primarily in substitution patterns on the aromatic rings and the heterocyclic core. Key analogs include:

Compound Name Substituents (Phenyl Ring) Heterocyclic Core Modifications Molecular Weight Molecular Formula Key Features
Target Compound 3-fluoro 10-oxo-tetrahydrobenzo[b][1,6]naphthyridine 401.8 (estimated) C₂₀H₁₆FN₃O₂ Fluorine at meta position; unmodified naphthyridinone oxygenation
N-(2-chlorophenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide 2-chloro 6,9-difluoro-10-oxo-tetrahydrobenzo[b][1,6]naphthyridine 403.8 C₂₀H₁₆ClF₂N₃O₂ Chlorine at ortho position; additional fluorines on naphthyridinone core
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-chloro, 4-fluoro Naphthalene (non-heterocyclic) 329.8 C₁₈H₁₃ClFNO Dihedral angle (60.5°) between aromatic rings; lacks fused heterocyclic core

Key Differences and Implications

Substituent Position and Halogen Type: The target compound’s 3-fluoro group on the phenyl ring contrasts with the 2-chloro substitution in the analog from . Meta-substituted fluorines often enhance metabolic stability compared to ortho/para positions, while chlorine’s larger size may sterically hinder target binding .

Heterocyclic Core: The benzo[b][1,6]naphthyridinone system in the target compound provides a rigid, planar structure conducive to π-π stacking, whereas the naphthalene-based analog () lacks this rigidity, as evidenced by its significant dihedral angle (60.5°) between aromatic rings .

Synthetic Pathways: The target compound and its analogs are synthesized via condensation of substituted anilines with acyl chlorides (e.g., naphthalen-1-ylacetyl chloride in ). However, the heterocyclic core in the target compound likely requires additional steps, such as cyclization or oxidation, to form the naphthyridinone system .

Biological Activity

N-(3-fluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a novel compound belonging to the class of 1,8-naphthyridine derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound through a review of relevant literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18FN3O2C_{19}H_{18}FN_{3}O_{2}, with a molecular weight of approximately 335.36 g/mol. The presence of the fluorine atom and the naphthyridine scaffold contributes to its pharmacological profile.

Antimicrobial Activity

Recent studies have shown that 1,8-naphthyridine derivatives exhibit potent antimicrobial properties. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains. In particular, derivatives with electron-withdrawing groups like fluorine enhance their effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa .

CompoundActivity TypeMIC (µg/mL)
14aAntimicrobial50
14cAntifungal250

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of naphthyridine derivatives has been documented in multiple studies. These compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2. The analgesic effects are attributed to their ability to modulate pain pathways in the central nervous system .

Anticancer Properties

Naphthyridine derivatives are also being investigated for their anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways associated with cancer progression .

Case Studies

  • Antimicrobial Efficacy : A study by Feng et al. synthesized several naphthyridine derivatives and evaluated their antimycobacterial activity against strains like M. smegmatis. The lead compound exhibited remarkable inhibitory activity, highlighting the potential of naphthyridine scaffolds in developing new antimycobacterial agents .
  • Anti-Virulence Therapeutics : Another research focused on developing small molecules based on naphthyridine structures as inhibitors of virulence factors in pathogenic bacteria. The compounds showed IC50 values ranging from 87 nM to 484 μM against specific targets .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Many derivatives act as inhibitors for enzymes involved in microbial resistance.
  • Modulation of Signaling Pathways : These compounds can alter signaling pathways related to inflammation and cancer cell survival.
  • DNA Interaction : Some studies suggest that naphthyridine derivatives can stabilize DNA structures or interfere with DNA replication processes.

Q & A

Q. What protocols ensure reproducibility in biological assays?

  • Guidelines :
  • Stock Solutions : Prepare in DMSO (<0.1% final concentration) to avoid solvent toxicity .
  • Positive Controls : Include reference compounds (e.g., staurosporine for kinase assays) to validate assay conditions .

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